Potassium (Z)-2-Bromo-2-phenylvinyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;(2-bromo-2-phenylethenyl)-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BBrF3.K/c10-8(6-9(11,12)13)7-4-2-1-3-5-7;/h1-6H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSODWGWQNMCMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C(C1=CC=CC=C1)Br)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BBrF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Hydroboration Strategies
Nucleophilic substitution represents a foundational approach for introducing the bromine moiety into the vinyltrifluoroborate framework. In one protocol, vinylmagnesium bromide reacts with trimethyl borate to form a borate intermediate, which is subsequently treated with potassium bifluoride ($$ \text{KHF}_2 $$) to yield potassium vinyltrifluoroborate. Adapting this method for the bromophenyl variant involves substituting the starting material with a brominated phenylacetylene.
Hydroboration-oxidation further refines this pathway. For example, alkyne substrates undergo hydroboration with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a ruthenium catalyst ($$ \text{RuClH(CO)(PPh}3\text{)}3 $$) to generate (E)-vinylboronic acid pinacol esters. Subsequent fluoridation with $$ \text{KHF}_2 $$ in dimethylformamide (DMF) at 80–100°C for 6–8 hours converts the ester to the trifluoroborate salt. While this method typically produces (E)-isomers, modifying the catalyst or reaction conditions (e.g., temperature, solvent polarity) can favor the (Z)-configuration.
Transmetalation from Z-Vinylic Tellurides
Radical-mediated transmetalation offers a stereospecific route to the (Z)-isomer. Treatment of Z-vinylic tellurides with $$ n $$-butyllithium ($$ n \text{BuLi} $$) induces homolytic cleavage of the tellurium-carbon bond, generating a vinylic radical intermediate. Spin-trapping experiments confirm that radical recombination in the presence of boron trifluoride ($$ \text{BF}3 $$) and $$ \text{KHF}2 $$ yields potassium (Z)-vinyltrifluoroborates. Despite moderate yields (40–60%), this method ensures retention of the Z-configuration, critical for applications requiring precise stereochemistry.
Suzuki-Miyaura Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable the construction of the bromophenylvinyl backbone. A representative procedure involves reacting 2-bromostyrene with potassium vinyltrifluoroborate in the presence of $$ \text{PdCl}2(\text{dppf}) \cdot \text{CH}2\text{Cl}2 $$ and cesium carbonate ($$ \text{Cs}2\text{CO}_3 $$) in aqueous toluene at 80°C. This method achieves yields up to 86% while tolerating functional groups such as nitriles and esters.
Table 1: Comparative Yields of Cross-Coupling Methods
| Substrate | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Bromostyrene | $$ \text{PdCl}_2(\text{dppf}) $$ | $$ \text{Cs}2\text{CO}3 $$ | Toluene/H$$_2$$O | 86 |
| 4-Bromoacetophenone | $$ \text{PdCl}2/\text{PPh}3 $$ | $$ \text{Cs}2\text{CO}3 $$ | THF/H$$_2$$O | 79 |
| 3-Bromopyridine | $$ \text{Pd(OAc)}_2 $$ | $$ \text{K}3\text{PO}4 $$ | DMF | 63 |
Pinacol Borate Fluoridation
A patent-pending method synthesizes the compound via fluoridation of pinacol borate intermediates. Vinyl Grignard reagents (e.g., vinyl magnesium chloride) react with methoxy pinacol borate in tetrahydrofuran (THF), followed by quenching with hydrochloric acid to yield vinyl pinacol borate. Treatment with $$ \text{KHF}_2 $$ in DMF at elevated temperatures (80–100°C) produces the trifluoroborate salt with 66–68% yield and >95% purity.
Key Reaction Steps:
- Boration:
$$ \text{CH}2=\text{CHMgCl} + \text{B(OR)}3 \rightarrow \text{CH}2=\text{CHB(OR)}2 $$ - Fluoridation:
$$ \text{CH}2=\text{CHB(OR)}2 + \text{KHF}2 \rightarrow \text{CH}2=\text{CHBF}_3\text{K} + 2 \text{ROH} $$
Stereochemical Control via Radical Pathways
Controlling the Z-configuration remains a synthetic challenge. EPR studies reveal that radical intermediates generated during transmetalation or cross-coupling undergo isomerization unless stabilized. Employing low-temperature conditions (-78°C) and radical inhibitors (e.g., TEMPO) suppresses undesired E/Z interconversion, enhancing stereoselectivity.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Preparation Methods
| Method | Yield (%) | Stereoselectivity | Functional Group Tolerance | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–75 | Moderate | Low | High |
| Transmetalation | 40–60 | High (Z) | Moderate | Low |
| Suzuki-Miyaura Coupling | 75–86 | High | High | High |
| Pinacol Fluoridation | 66–68 | Moderate | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions: Potassium (2-bromo-2-phenylvinyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the trifluoroborate and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C.
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (Z)-2-bromo-2-phenylvinyltrifluoroborate (CAS: 219718-89-5) is an organoboron compound with the molecular formula C8H6BBrF3K and a molecular weight of 288.942 . It falls under the categories of organoborons and trifluoroborates .
Scientific Research Applications
This compound is primarily used in Suzuki-Miyaura cross-coupling reactions .
Suzuki-Miyaura Cross-Coupling Suzuki-Miyaura (SM) coupling is a widely used reaction in the fine chemical, pharmaceutical, agrochemical, and modern-materials industries because it uses mild conditions, is functional group tolerant, uses relatively stable and environmentally benign organoboron reagents, and has rapid transmetalation with palladium(II) complexes .
- Reaction Conditions Conditions have been developed for the palladium-catalyzed cross-coupling of 3-bromo-2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates . Effective cross-coupling of potassium aryltrifluoroborates with brominated 2,1-borazaronaphthalenes requires triphenylphosphine (PPh 3) and 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligands to yield high conversions to products . The best results were obtained using a 1:1 toluene/H2O solvent ratio at 60 °C for 18 hours with 1.0 equivalents of 3-bromo-2-methyl-2,1-borazaronaphthalene, 1.1 equivalents of potassium alkenyltrifluoroborate, 6.0 mol % Pd(dppf)Cl2, and 3.0 equivalents of base .
- Cross-Coupling Scope The reaction conditions developed were extended to cross-coupling of 3-bromo-2-phenyl-2,1-borazaronaphthalene with an array of potassium alkenyltrifluoroborates, giving desired products in yields up to 90% . The mild reaction conditions facilitated successful coupling of an alkenyltrifluoroborate with an alkyl chloride substituent, yielding the desired product in 90% yield . Cyclic alkenyltrifluoroborates were also successfully engaged in the reaction, with desired products obtained in high yields . 6-bromo-2-methyl-3-phenyl-2,1-borazaronaphthalene was subjected to the reaction, which yielded the desired product in 83% yield to afford C6-alkenyl-substituted 2,1-borazaronaphthalenes .
Data Table: Suzuki-Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates
| Brominated 2,1-Borazaronaphthalene | Potassium Alkenyltrifluoroborate | Yield (%) |
|---|---|---|
| 3-bromo-2-phenyl-2,1-borazaronaphthalene | Array of potassium alkenyltrifluoroborates | Up to 90 |
| 6-bromo-2-methyl-3-phenyl-2,1-borazaronaphthalene | N/A | 83 |
Note: For specific reaction conditions, see reference .
Role of Boron Reagents in SM Coupling
Mechanism of Action
The mechanism of action of potassium (2-bromo-2-phenylvinyl)trifluoroborate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate anion transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Molecular Features
The compound is distinguished by its vinyl-bromo-phenyl substituents. Key structural analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents | CAS Number |
|---|---|---|---|---|---|
| Potassium (Z)-2-bromo-2-phenylvinyltrifluoroborate | C₈H₆BBrF₃K | 288.94 | 95% | Phenyl, vinyl-Br (Z-configuration) | 219718-89-5 |
| Potassium (Z)-2-bromoprop-1-enyltrifluoroborate | C₃H₄BBrF₃K | 226.87 | 95% | Propyl, vinyl-Br | 1692895-35-4 |
| Potassium (6-bromopyridin-3-yl)trifluoroborate | C₅H₄BBrF₃KN | 257.91 | 97% | Pyridinyl, Br | 1189097-43-5 |
| Potassium (5-bromothiophen-2-yl)trifluoroborate | C₄H₂BBrF₃KS | 253.99 | 98% | Thiophenyl, Br | 1239370-98-9 |
| Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate | C₆H₉BBrF₃K | 252.05 | N/A | Hexenyl, vinyl-Br | 1230063-53-2 |
Key Observations :
- Substituent Diversity : The phenyl group in the target compound provides steric bulk and electron-withdrawing effects, influencing reactivity in cross-coupling reactions compared to aliphatic (e.g., hexenyl) or heteroaromatic (e.g., pyridinyl, thiophenyl) analogs .
- Purity Variability : Bromothiophenyl and bromopyridinyl derivatives exhibit higher purity (97–98%), likely due to optimized crystallization protocols, whereas vinyl-bromo derivatives standardize at 95% .
Commercial Availability and Pricing
- Suppliers : The target compound is offered by Combi-Blocks (QD-5653) and CymitQuimica (Ref: FT-P13464) at research-scale quantities (1g–5g). Bulk pricing is available upon inquiry .
- Cost Drivers : Heteroaromatic analogs (e.g., pyridinyl, thiophenyl) command higher prices due to niche applications in pharmaceutical intermediates, whereas vinyl-bromo derivatives are priced competitively for general synthetic use .
Biological Activity
Potassium (Z)-2-bromo-2-phenylvinyltrifluoroborate is an organometallic compound that has garnered attention for its utility in organic synthesis, particularly in cross-coupling reactions. Its biological activity is primarily linked to its role as a reagent in the synthesis of biologically active compounds and pharmaceuticals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by its ability to participate in Suzuki coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. This compound is stable in air and water, making it a convenient reagent for various chemical transformations. Its structure allows it to act as a vinylating agent, facilitating the synthesis of complex organic molecules.
The primary mechanism of action involves the compound's participation in palladium-catalyzed reactions. The vinyl group from the trifluoroborate can undergo nucleophilic substitution, allowing for the formation of vinyl-substituted aromatics and other complex structures. The reaction conditions typically involve:
- Palladium Catalysts : Essential for facilitating the coupling reactions.
- Nucleophiles : Used to replace the bromine atom, enabling the formation of new carbon-carbon bonds.
Biological Applications
This compound has several applications in biological and medicinal chemistry:
- Synthesis of Drug Candidates : The compound is utilized in synthesizing various pharmaceuticals, particularly those targeting specific biological pathways.
- Development of Biologically Active Compounds : It serves as a building block for creating compounds with potential therapeutic effects.
Case Studies and Experimental Data
Several studies have demonstrated the effectiveness of this compound in various chemical reactions:
-
Suzuki Coupling Reactions : Research indicates that this compound can significantly enhance yields when used in conjunction with more reactive boron reagents. For example, a study reported improved yields up to 54% when using potassium trans-2-phenylvinyltrifluoroborate under optimized conditions .
Reaction Type Yield (%) Conditions Suzuki Coupling 54 Catalyst-free, room temp Hydroboration/Cross-Coupling Varies Depends on substrate - Inhibitory Activity Studies : In a study evaluating compounds for their inhibitory activities against PD-1/PD-L1 interactions, derivatives synthesized using this compound showed varying potencies, with some achieving IC50 values as low as 16.17 nM . This suggests potential applications in cancer immunotherapy.
- Synthesis of Complex Molecules : The compound has been used effectively to synthesize various biologically relevant structures such as 2H-chromenes and 1,2-dihydroquinolines, showcasing its versatility in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
